MG-132
科学研究应用
MG-132 在科学研究的各个领域得到广泛应用:
化学: 作为研究蛋白酶体功能和蛋白质降解途径的工具。
生物学: 研究蛋白酶体在细胞过程(如细胞凋亡和细胞周期调控)中的作用。
医学: 在癌症研究中研究蛋白酶体抑制对肿瘤细胞的影响。
工业: 用于开发靶向蛋白酶体的治疗剂
作用机制
MG-132 通过抑制蛋白酶体发挥作用,蛋白酶体是一种负责降解泛素化蛋白的蛋白复合物。它与蛋白酶体的活性位点结合,阻止靶蛋白的降解。这种抑制导致这些蛋白的积累,这会触发各种细胞反应,如细胞凋亡。 This compound 还激活 c-Jun N 端激酶 (JNK1),JNK1 在启动细胞凋亡中发挥作用 .
准备方法
合成路线和反应条件
MG-132 的合成涉及三个亮氨酸残基的偶联,然后引入苄氧羰基。反应通常从用苄氧羰基保护亮氨酸的氨基开始。接下来,使用偶联试剂(例如二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt))将保护的亮氨酸与另一个亮氨酸残基偶联。重复该过程以添加第三个亮氨酸残基。 最后,在末端亮氨酸残基引入醛基 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化肽合成仪和大型纯化技术(例如高效液相色谱 (HPLC))以确保化合物的纯度和产量 .
化学反应分析
反应类型
MG-132 主要进行肽醛典型的反应。这些包括:
氧化: this compound 可以被氧化形成相应的羧酸。
还原: this compound 的还原会导致醇的形成。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
取代: 胺和硫醇等亲核试剂可以与醛基反应.
主要产品
氧化: 羧酸。
还原: 醇。
取代: 席夫碱和硫代缩醛.
相似化合物的比较
类似化合物
- Cbz-leu-leu-norvalinal (MG115)
- Acetyl-leu-leu-norleucinal (ALLN)
比较
MG-132 由于其高效力和对蛋白酶体的可逆抑制而独一无二。与 MG115 和 ALLN 不同,this compound 具有更广泛的应用范围,在研究中更为常用。 它能够抑制蛋白酶体和某些溶酶体半胱氨酸蛋白酶,使其成为研究蛋白质降解途径的通用工具 .
属性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWCYJVHRLUCT-VABKMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042639 | |
Record name | MG132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133407-82-6 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133407-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonylleucyl-leucyl-leucine aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MG132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MG 132 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MG-132 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (S)-MG132?
A1: (S)-MG132 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome complex, effectively blocking its proteolytic function. [, , , ]
Q2: How does (S)-MG132 interact with the proteasome?
A2: (S)-MG132 acts as a peptide aldehyde, forming a morpholine adduct with the threonine residue in the active site of the proteasome's β5 subunit. This interaction prevents the proteasome from degrading ubiquitinated proteins, leading to their accumulation within the cell. [, ]
Q3: What are the downstream consequences of proteasome inhibition by (S)-MG132?
A3: Proteasome inhibition by (S)-MG132 disrupts various cellular processes, including:
- Cell Cycle Arrest: (S)-MG132 can arrest the cell cycle at different phases, particularly G2/M, by interfering with the degradation of cyclins and other cell cycle regulators. [, , , ]
- Apoptosis Induction: (S)-MG132 can induce apoptosis through multiple pathways, including the accumulation of pro-apoptotic proteins, activation of caspases, and disruption of the balance between pro- and anti-apoptotic factors. [, , , , ]
- Induction of Endoplasmic Reticulum (ER) Stress: Blocking the proteasome leads to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response and potentially contributing to cell death. [, ]
- Modulation of Signaling Pathways: (S)-MG132 can influence various signaling pathways, such as NF-κB and AKT, impacting cell survival, proliferation, and inflammatory responses. [, , , ]
Q4: What is the molecular formula and weight of (S)-MG132?
A4: The molecular formula of (S)-MG132 is C26H41N3O5, and its molecular weight is 475.6 g/mol.
Q5: Is there any spectroscopic data available for (S)-MG132?
A5: Spectroscopic data, such as NMR and Mass Spectrometry, are crucial for confirming the structure and purity of synthesized (S)-MG132. While the provided research articles don’t delve into detailed spectroscopic characterization, such data is readily available in chemical databases and publications focusing on the synthesis and characterization of (S)-MG132.
Q6: How stable is (S)-MG132 under various conditions?
A6: While (S)-MG132 is widely used in research, its stability under various conditions, such as different temperatures, pH levels, and in the presence of light or oxidizing agents, needs to be carefully considered for specific experimental setups and applications.
Q7: Are there any known compatibility issues with (S)-MG132 and common laboratory materials or reagents?
A7: Information regarding material compatibility with (S)-MG132, such as its interaction with specific solvents, plastics, or other reagents, is essential to prevent experimental artifacts and ensure accurate results. Researchers should refer to the compound's safety data sheet and consult relevant literature for compatibility information.
Q8: Does (S)-MG132 possess any catalytic properties?
A8: (S)-MG132 is primarily known for its inhibitory properties rather than catalytic activity. It functions by blocking the catalytic activity of the proteasome.
Q9: What are the main applications of (S)-MG132 in research?
A9: (S)-MG132 is widely used in research to:
- Investigate the ubiquitin-proteasome system (UPS): (S)-MG132 helps elucidate the roles of the UPS in various cellular processes by inhibiting proteasomal degradation. [, , ]
- Study apoptosis: (S)-MG132 can induce apoptosis in various cell types, making it valuable for investigating apoptotic pathways and identifying potential therapeutic targets for cancer and other diseases. [, , , ]
- Explore the effects of protein accumulation: (S)-MG132 allows researchers to study the consequences of accumulating specific proteins that are normally degraded by the proteasome, providing insights into their functions and potential roles in disease. [, , ]
- Enhance gene transduction: (S)-MG132 has shown promise in increasing the efficiency of gene delivery by viral vectors, potentially improving gene therapy approaches. []
Q10: Have any computational studies been conducted on (S)-MG132?
A10: Computational studies, including molecular docking simulations, molecular dynamics, and pharmacophore modeling, are essential for understanding the interaction of (S)-MG132 with the proteasome, predicting its binding affinity, and designing more potent and selective inhibitors.
Q11: Are there any quantitative structure-activity relationship (QSAR) models available for (S)-MG132 and its analogs?
A11: QSAR models correlate structural features of (S)-MG132 and its analogs with their biological activity. These models help predict the activity of new derivatives and guide the design of compounds with improved potency, selectivity, and pharmacokinetic properties.
Q12: How do structural modifications of (S)-MG132 affect its activity?
A12: Modifications to the peptide backbone, the aldehyde warhead, or the P1, P2, and P3 residues of (S)-MG132 can significantly influence its potency, selectivity for different proteasomal subunits, and overall pharmacological profile.
Q13: Can you provide examples of (S)-MG132 analogs and their activity differences?
A13: While the provided research focuses primarily on (S)-MG132, numerous analogs have been synthesized and investigated. Exploring their activity differences and structure-activity relationships is crucial for developing more effective therapeutic agents.
Q14: What are the challenges in formulating (S)-MG132 for therapeutic use?
A14: (S)-MG132's inherent properties, such as limited aqueous solubility and potential instability under physiological conditions, pose challenges for its formulation and delivery.
Q15: What strategies can be employed to improve the stability and solubility of (S)-MG132?
A15: Various formulation approaches, including the use of nanoparticles, liposomes, cyclodextrins, or prodrugs, can enhance the stability, solubility, and bioavailability of (S)-MG132.
Q16: How can risks associated with (S)-MG132 be minimized during research?
A16: Proper laboratory practices, including using appropriate personal protective equipment, working in well-ventilated areas, and following established waste disposal procedures, are essential for minimizing risks.
Q17: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (S)-MG132?
A17: While (S)-MG132 is not a clinically approved drug, understanding its PK/PD properties, including its ADME profile, is crucial for evaluating its potential therapeutic applications.
Q18: How does the in vivo activity of (S)-MG132 translate to its efficacy?
A18: (S)-MG132's in vivo activity, including its target engagement, tissue distribution, and clearance rate, directly impacts its efficacy in animal models and potential clinical settings.
Q19: What cell-based assays are commonly used to study the effects of (S)-MG132?
A19: Researchers employ various cell-based assays, including:
- Proliferation assays (e.g., MTT, CCK-8): These assays assess the effect of (S)-MG132 on cell viability and proliferation. [, , , ]
- Apoptosis assays (e.g., Annexin V staining, TUNEL assay): These methods detect and quantify apoptotic cells induced by (S)-MG132 treatment. [, , , ]
- Cell cycle analysis (e.g., flow cytometry): This technique determines the distribution of cells in different cell cycle phases upon (S)-MG132 treatment. [, , ]
- Western blotting and PCR: These molecular biology techniques assess changes in protein and gene expression levels in response to (S)-MG132. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。